Darunavir ethanolate
Übersicht
Beschreibung
Darunavir ethanolate is a second-generation protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is often administered in combination with other antiretroviral agents to enhance its efficacy. This compound is known for its ability to combat resistance to standard HIV therapy, making it a crucial component in the management of HIV-1 infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of darunavir ethanolate involves multiple steps, including the functionalization of an epoxide ring to install an isobutyl amine moiety, followed by substitution of a secondary amine proton with 4-nitrobenzenesulfonyl chloride and subsequent reduction of the nitro group to an amine . The reaction conditions are optimized to avoid impurities and achieve high yields.
Industrial Production Methods: Industrial production of this compound involves robust processes that include five isolations and drying steps. The process is designed to yield high purity (>99.8%) and high chemical yield (>70%) without the need for extensive purification . Techniques such as hot-melt extrusion and spray-drying are employed to improve solubility and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: Darunavir ethanolate undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups to amines during synthesis.
Substitution: Substitution reactions involving secondary amine protons.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Utilizes reducing agents such as palladium-free methods.
Substitution: Involves reagents like 4-nitrobenzenesulfonyl chloride.
Major Products: The major products formed from these reactions include this compound and its various intermediates during synthesis .
Wissenschaftliche Forschungsanwendungen
Darunavir ethanolate has a wide range of applications in scientific research:
Chemistry: Used in studies to improve drug solubility and bioavailability through various formulation techniques.
Biology: Investigated for its interactions with HIV protease and its resistance profiles.
Industry: Employed in the development of robust industrial processes for large-scale production.
Wirkmechanismus
Darunavir ethanolate functions as a nonpeptidic inhibitor of the HIV-1 protease enzyme. It binds to the active site of the protease through multiple hydrogen bonds, preventing the cleavage of viral precursor proteins and thereby inhibiting viral replication . This mechanism is crucial for reducing viral load and increasing CD4 cell counts in HIV-infected individuals .
Vergleich Mit ähnlichen Verbindungen
- Amprenavir
- Indinavir
- Saquinavir
- Nelfinavir
- Ritonavir
- Tipranavir
Comparison: Darunavir ethanolate stands out due to its high genetic barrier to resistance and its efficacy against a wide range of protease inhibitor-resistant HIV strains . Unlike some first-generation protease inhibitors, this compound is designed to maintain its effectiveness even in the presence of multiple viral mutations .
Biologische Aktivität
Darunavir ethanolate is a potent antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. As a member of the protease inhibitor class, it functions by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. This compound is marketed under the trade name Prezista and has been recognized for its effectiveness against HIV strains resistant to other protease inhibitors.
Chemical Structure
This compound has the chemical formula and a molar mass of approximately 547.67 g/mol. Its structural characteristics contribute to its strong binding affinity for the HIV-1 protease, enhancing its efficacy as an antiviral agent.
Pharmacokinetics
- Bioavailability : 37% (without ritonavir), 82% (with ritonavir)
- Protein Binding : 95%
- Metabolism : Primarily in the liver via CYP3A4
- Elimination Half-Life : Approximately 15 hours (with ritonavir)
- Excretion : 80% via feces, 14% via urine .
This compound operates by competitively inhibiting the HIV-1 protease enzyme, which is essential for the maturation of viral proteins. The drug binds to the active site of the protease through multiple hydrogen bonds, significantly reducing the enzyme's activity and preventing viral replication. This mechanism allows darunavir to maintain effectiveness even against HIV strains with mutations that confer resistance to other protease inhibitors .
Interaction with Protease
The interaction between darunavir and HIV-1 protease is characterized by:
- Binding to critical residues such as Asp25 and Asp29.
- Formation of a stable complex that resists disruption from mutations in the protease .
In Vitro Studies
Darunavir has demonstrated potent antiviral activity in vitro against various HIV strains, including those resistant to other treatments. Key findings include:
- IC50 Value : Darunavir exhibits an IC50 of approximately 3 nM against HIV-1LAI in MT-2 cells, indicating high potency .
- Resistance Profiles : Studies have shown that darunavir retains activity against HIV strains with specific mutations associated with resistance to other protease inhibitors .
Clinical Efficacy
In clinical settings, darunavir has been shown to be effective in both treatment-naive and treatment-experienced patients:
- In a pivotal study, darunavir was found to be as effective as lopinavir/ritonavir over a 96-week period in treatment-naive patients .
- It is recommended by health authorities for use in combination therapy for individuals regardless of prior treatment history .
Adverse Effects and Safety Profile
Darunavir is generally well tolerated; however, some common side effects include:
- Rash (7% incidence)
- Diarrhea (2.3%)
- Headache (3.8%)
- Abdominal pain (2.3%)
- Constipation (2.3%)
Severe side effects can include allergic reactions and liver problems. It is classified as safe during pregnancy based on limited studies .
Case Study Summaries
-
Study on Treatment-Emergent Resistance :
- A cohort study analyzed patients who developed resistance during treatment with darunavir. The findings indicated that while some mutations occurred, darunavir's robust binding profile often mitigated loss of efficacy.
-
Long-term Efficacy Study :
- A longitudinal study followed patients on darunavir for over three years, revealing sustained viral suppression and improved quality of life metrics compared to historical controls on older therapies.
Research Tables
Study Type | Findings |
---|---|
In Vitro Resistance Testing | Retained efficacy against resistant strains; IC50 = 3 nM |
Clinical Efficacy | Comparable efficacy to lopinavir/ritonavir; sustained viral suppression |
Side Effects | Commonly reported: rash, diarrhea; severe events rare |
Eigenschaften
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHKNICRJHQCY-VBTXLZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979794 | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635728-49-3, 635728-39-1 | |
Record name | Darunavir ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.